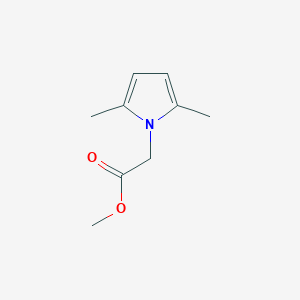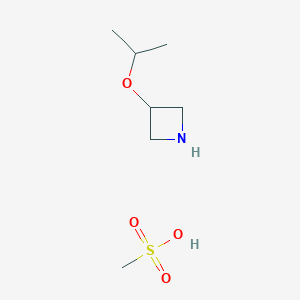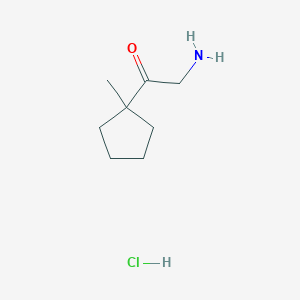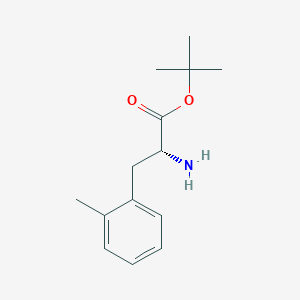
methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate
描述
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate is a chemical compound with the linear formula C9H13NO2 . It is part of a class of compounds known as pyrroles, which are biologically active scaffolds possessing diverse activities .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the combination of different pharmacophores in a pyrrole ring system . For instance, 2,5-dimethylpyrrole has been used as a partial structure in the synthesis of more active compounds . The exact synthesis process for this compound is not specified in the available literature.Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two methyl groups attached to the 2 and 5 positions of the ring. An acetate group is attached to the 2 position of the ring via a methylene bridge .科学研究应用
Antibacterial Activity
Compounds with the 2,5-dimethyl-1H-pyrrol-1-yl structure have been found to exhibit antibacterial properties . In a study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity .
Antitubercular Activity
The 2,5-dimethyl-1H-pyrrol-1-yl structure has also been associated with antitubercular activity . Some of the synthesized compounds showed strong antitubercular properties .
Enzyme Inhibition
These compounds have been found to inhibit certain enzymes. In particular, they have shown appreciable action against DHFR and enoyl ACP reductase enzymes .
Monoclonal Antibody Production
A study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Glycosylation Levels
The same compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
Antihypertensive Activity
2,5-Dimethylpyrrole compounds are promising starting materials in drug research due to their various biological activities such as antihypertensive .
Antifungal Activity
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides .
Antitumor Agents
They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes them potential antitumor agents .
未来方向
The future directions for research on methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The structure-activity relationship of these compounds could also be investigated to optimize their properties .
作用机制
Target of Action
Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a unique compound with a complex mechanism of action. It’s worth noting that similar compounds have been found to interact with various enzymes such as enoyl acp reductase and dihydrofolate reductase .
Mode of Action
Molecular docking studies have shown that similar compounds can bind to the active sites of enzymes like dihydrofolate reductase and enoyl acp reductase . This interaction can inhibit the function of these enzymes, leading to various downstream effects.
Biochemical Pathways
For instance, dihydrofolate reductase plays a crucial role in the synthesis of nucleotides, while enoyl ACP reductase is involved in fatty acid synthesis .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antibacterial and antitubercular properties .
Action Environment
The action, efficacy, and stability of methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
属性
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBXXMJPMRHURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)


amine hydrochloride](/img/structure/B6602499.png)

![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)


![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)
![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)